molecular formula C20H14O4 B186720 2,5-Diphenylbenzene-1,4-dicarboxylic acid CAS No. 13962-92-0

2,5-Diphenylbenzene-1,4-dicarboxylic acid

Cat. No.: B186720
CAS No.: 13962-92-0
M. Wt: 318.3 g/mol
InChI Key: XSLGXTDGDJULAR-UHFFFAOYSA-N
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Description

2,5-Diphenylbenzene-1,4-dicarboxylic acid is an organic compound with the molecular formula C20H14O4. It is a derivative of benzene with two phenyl groups and two carboxylic acid groups attached to the benzene ring. This compound is known for its role as a monomer in the synthesis of polybenzothiazoles, which are high-performance polymers with applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diphenylbenzene-1,4-dicarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with benzene derivatives such as 2,5-diphenylbenzene.

    Oxidation: The benzene derivatives undergo oxidation reactions to introduce carboxylic acid groups at the 1 and 4 positions of the benzene ring. Common oxidizing agents used in this process include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for efficient and controlled oxidation of the starting materials, leading to high yields of the desired product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Diphenylbenzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the compound can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, aldehydes, and other reduced derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2,5-Diphenylbenzene-1,4-dicarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a monomer in the synthesis of polybenzothiazoles, which are high-performance polymers with applications in electronics, aerospace, and other industries.

    Biology: Studied for its potential interactions with biological molecules and its role in the development of new materials for biomedical applications.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2,5-Diphenylbenzene-1,4-dicarboxylic acid involves its ability to participate in various chemical reactions due to the presence of carboxylic acid groups and phenyl rings. These functional groups allow the compound to interact with other molecules through hydrogen bonding, π-π interactions, and other non-covalent interactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydroxybenzene-1,4-dicarboxylic acid: A similar compound with hydroxyl groups instead of phenyl groups, used in the formation of metal-organic frameworks (MOFs).

    2,5-Bis[(cyanoethyl)thio]-1,4-phenylenediamine: Another related compound used as a monomer for the production of polybenzothiazoles.

Uniqueness

2,5-Diphenylbenzene-1,4-dicarboxylic acid is unique due to the presence of phenyl groups, which enhance its ability to participate in π-π interactions and provide additional stability to the resulting polymers. This makes it a valuable monomer for the synthesis of high-performance materials with superior thermal and mechanical properties.

Properties

IUPAC Name

2,5-diphenylterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c21-19(22)17-12-16(14-9-5-2-6-10-14)18(20(23)24)11-15(17)13-7-3-1-4-8-13/h1-12H,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLGXTDGDJULAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2C(=O)O)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455966
Record name 2,5-DIPHENYLBENZENE-1,4-DICARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13962-92-0
Record name 2,5-Diphenylterephthalic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13962-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-DIPHENYLBENZENE-1,4-DICARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2′,5′-Dimethyl-1,1′:4′,1″-terphenyl (180.9 g) was dissolved in pyridine (4296 mL), water (405 mL) was added and the reaction mixture heated to 90° C. Potassium permanganate (KMnO4) (516 g, Sigma-Aldrich) was carefully added and refluxing continued. Additional KMnO4 (235 g) and water (677 mL) were added every 30 minutes for 2 hours. Once addition was complete, refluxing was continued for 18 hours. The reaction mixture was filtered hot through a celite pad, washing the filter cake with boiling water (3×2000 mL). The filtrates were concentrated to remove most of the pyridine before adjusting to pH-1 with concentrated hydrochloric acid. The solids were collected by vacuum filtration, washed with water (2×1400 mL) and dried to give a cream solid. The solid was then refluxed in ethyl acetate (840 mL), cooled, collected by vacuum filtration and washed with ethyl acetate (2×233 mL) to give the product as a cream solid. Yield; 183.8 g.
Quantity
180.9 g
Type
reactant
Reaction Step One
Quantity
4296 mL
Type
solvent
Reaction Step One
Name
Quantity
405 mL
Type
reactant
Reaction Step Two
Quantity
516 g
Type
reactant
Reaction Step Three
Name
Quantity
235 g
Type
reactant
Reaction Step Four
Name
Quantity
677 mL
Type
reactant
Reaction Step Four
Quantity
840 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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